3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole

Catalog No.
S13348682
CAS No.
M.F
C16H14F4N2O
M. Wt
326.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluoro...

Product Name

3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole

IUPAC Name

3-fluoro-1-(oxan-2-yl)-5-(4,4,4-trifluorobut-1-ynyl)indazole

Molecular Formula

C16H14F4N2O

Molecular Weight

326.29 g/mol

InChI

InChI=1S/C16H14F4N2O/c17-15-12-10-11(4-3-8-16(18,19)20)6-7-13(12)22(21-15)14-5-1-2-9-23-14/h6-7,10,14H,1-2,5,8-9H2

InChI Key

ASVPJJHIXZTJTL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)C#CCC(F)(F)F)C(=N2)F

3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole is a synthetic organic compound with the molecular formula C16H14F4N2OC_{16}H_{14}F_{4}N_{2}O. It features a unique structure that includes a tetrahydropyran ring and an indazole moiety, which contributes to its potential biological activities and applications in medicinal chemistry. The compound is characterized by its fluorinated substituents, which can enhance its pharmacological properties and lipophilicity, making it an interesting candidate for further research in drug development .

The chemical reactivity of 3-fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole is influenced by its functional groups. The indazole ring can participate in electrophilic aromatic substitution reactions, while the tetrahydropyran ring can undergo ring-opening reactions under acidic or basic conditions. Additionally, the presence of fluorine atoms may affect nucleophilicity and electrophilicity in various chemical transformations. Specific reactions include:

  • Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.
  • Alkylation: The indazole nitrogen can be alkylated to form derivatives with varying biological activities.

The synthesis of 3-fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole typically involves multi-step organic reactions. A general approach may include:

  • Formation of the tetrahydropyran moiety: This can be achieved through cyclization reactions involving suitable precursors.
  • Synthesis of the indazole core: Indazole derivatives can be synthesized via cyclization of hydrazines with appropriate carbonyl compounds.
  • Fluorination: Introduction of the fluorine atom can be performed using fluorinating agents under controlled conditions.
  • Coupling reaction: Finally, the tetrahydropyran and indazole components are coupled to yield the target compound.

These steps require careful optimization to achieve high yields and purity .

3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting various diseases due to its unique structure and possible biological activities.
  • Chemical Biology: As a tool compound for studying biological pathways involving indazoles or tetrahydropyrans.

Research into its specific applications is ongoing as scientists explore its pharmacological profiles .

Interaction studies involving 3-fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole are crucial for understanding its mechanism of action and potential therapeutic effects. Initial studies may focus on:

  • Binding affinity: Assessing how well the compound binds to target proteins or receptors.
  • In vitro assays: Evaluating its effects on cell lines to determine cytotoxicity and efficacy.

These studies will help elucidate the compound's potential as a therapeutic agent .

Several compounds share structural similarities with 3-fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole. Notable examples include:

Compound NameMolecular FormulaKey Features
3-FluoroindazoleC7H6FN3C_7H_6FN_3Basic indazole structure without tetrahydropyran
Tetrahydropyran derivativesCnH2nOC_nH_{2n}OVarious biological activities; lacks fluorinated substituents
5-(Trifluoromethyl)indazoleC8H6F3NC_8H_6F_3NSimilar indazole framework; enhanced lipophilicity

The uniqueness of 3-fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole lies in its combination of a fluorinated tetrahydropyran and an indazole structure that may provide distinct pharmacological properties compared to other compounds .

Protection/Deprotection Strategies for Indazole Nitrogen

The synthesis of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole necessitates careful consideration of nitrogen protection strategies to enable selective functionalization while maintaining structural integrity throughout multi-step synthetic sequences . Indazole nitrogen atoms require protection to prevent undesired side reactions during subsequent synthetic transformations, particularly during palladium-catalyzed coupling reactions and halogenation procedures [3] [4].

Tetrahydropyranyl Group Chemistry

The tetrahydropyranyl protecting group represents a highly effective strategy for indazole nitrogen protection, offering exceptional stability under basic and organometallic reaction conditions while maintaining ease of installation and removal [5]. Installation of the tetrahydropyranyl group on indazole nitrogen proceeds through reaction with 3,4-dihydropyran under acid catalysis, typically employing para-toluenesulfonic acid in dichloromethane at ambient temperature [6] [5]. This methodology demonstrates remarkable efficiency, with reported yields ranging from 85-98% across diverse indazole substrates [6] [7].

The tetrahydropyranyl group enhances solubility and directs subsequent nitration and functionalization reactions with high regioselectivity [6]. Research demonstrates that tetrahydropyranyl-protected indazoles exhibit superior performance in mechanochemical coupling reactions, achieving yields exceeding 90% compared to unprotected analogs [8]. The protecting group stabilizes the indazole nitrogen, preventing coordination with transition metal catalysts during palladium-mediated transformations [8] [9].

Deprotection of tetrahydropyranyl groups occurs readily under mild acidic conditions, utilizing pyridinium para-toluenesulfonate in ethanol-water mixtures at 60°C or trifluoroacetic acid in dichloromethane at room temperature [10] [5]. The deprotection process regenerates the parent indazole while forming 5-hydroxypentanal as a byproduct [5] [7]. Optimization studies reveal that controlled temperature and reaction monitoring prevent decomposition and maximize recovery yields of 90-95% [10] [6].

The tetrahydropyranyl protecting group forms diastereomeric mixtures when derived from chiral indazoles, resulting in complex nuclear magnetic resonance spectra that can complicate analytical characterization [5] [7]. Despite this limitation, the protecting group remains highly valuable due to its stability profile and compatibility with diverse synthetic conditions [6] [5].

Alternative Protecting Group Comparisons

Several alternative protecting groups have been evaluated for indazole nitrogen protection, each offering distinct advantages and limitations for synthetic applications [11] [12] [13]. The tert-butoxycarbonyl group provides excellent acid-labile protection with installation yields of 80-95% using di-tert-butyl dicarbonate in the presence of triethylamine or 4-dimethylaminopyridine [12] [13]. Deprotection occurs readily with trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane, offering compatibility with diverse synthetic strategies [12] [13].

Benzyl protection affords exceptional stability to acidic and oxidative conditions, with installation proceeding through benzyl bromide and potassium carbonate in dimethylformamide at 80°C [11] [14]. However, deprotection requires hydrogenolysis with palladium on carbon or dissolving metal conditions with sodium in liquid ammonia, limiting compatibility with other reducible functionalities [11] [14].

The trimethylsilylethoxymethyl protecting group demonstrates remarkable stability across diverse reaction conditions, surviving bromination, basic hydrolysis, and oxidation procedures [10] [14]. Installation employs trimethylsilylethoxymethyl chloride with sodium hydride in dimethylformamide, while deprotection utilizes tetrabutylammonium fluoride in tetrahydrofuran or magnesium bromide in diethyl ether [10] [14].

Tosyl protection reduces indazole reactivity through strong electron-withdrawing effects, enabling regioselective functionalization at specific positions [14] [4]. Installation utilizes tosyl chloride with triethylamine in dichloromethane, while deprotection employs magnesium in methanol under reflux conditions or sodium in liquid ammonia [14] [4].

Protecting GroupInstallation ConditionsDeprotection ConditionsYield Range (%)Stability to ConditionsAdvantagesDisadvantages
Tetrahydropyranyl3,4-Dihydropyran, p-TsOH, DCM, RTPPTS, EtOH/H₂O, 60°C or TFA, DCM, RT85-95Basic, mild acidic, organometallicLow cost, easy installation, good solubilityDiastereomeric mixture, complex NMR
tert-ButoxycarbonylBoc₂O, Et₃N or DMAP, DCM, RTTFA, DCM, RT or HCl, dioxane80-95Basic, nucleophilic, organometallicAcid labile, wide compatibilityAcid sensitive, can migrate
BenzylBnBr, K₂CO₃, DMF, 80°CH₂, Pd/C, EtOH or Na, NH₃(l)75-90Basic, acidic, oxidativeStable to many conditionsRequires hydrogenolysis or dissolving metal
TrimethylsilylethoxymethylSEM-Cl, NaH, DMF, 0°C to RTTBAF, THF, RT or MgBr₂, Et₂O75-85Basic, acidic, organometallicVery stable, selective deprotectionRequires specific reagents for removal
TosylTsCl, Et₃N, DCM, 0°C to RTMg, MeOH, reflux or Na, NH₃(l)80-90Acidic, oxidative, some basicElectron-withdrawing, reduces reactivityStrongly electron-withdrawing

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions serve as cornerstone methodologies for constructing the complex substitution pattern of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole [3] [15] [16]. These transformations enable efficient carbon-carbon bond formation while maintaining functional group compatibility and regioselectivity [17] [18] [9].

Heck Reaction Applications

The Heck reaction represents a powerful methodology for introducing vinyl substituents onto indazole frameworks, with particular relevance for synthesizing complex heterocyclic derivatives [8] [18] [9]. Mechanically-activated chemoselective Heck coupling has been developed specifically for 3-vinylindazole synthesis, utilizing catalytic amounts of tetrabutylammonium bromide and sodium bromide as both dehalogenation restrainers and grinding auxiliaries [8].

Optimization studies demonstrate that ball-milling conditions achieve comparable yields to traditional solution-phase methods while eliminating toxic solvents and reducing reaction times [8] [9]. The mechanochemical approach prevents dehalogenation side reactions commonly observed in traditional Heck couplings of indazole substrates [8]. Reaction parameters including catalyst loading, base selection, and mechanical parameters significantly influence product formation and selectivity [8] [18].

Cobalt-catalyzed indazole synthesis through Heck-type reactions has emerged as an efficient alternative to traditional palladium systems [18]. Air-stable cationic cobalt complexes catalyze convergent, one-step syntheses of nitrogen-aryl-2H-indazoles with excellent functional group tolerance [18]. Optimization reveals that acetic acid additives enhance reaction efficiency, enabling benchtop reactions under nitrogen atmosphere [18].

The substrate scope of Heck reactions encompasses diverse indazole precursors, with electron-rich substrates demonstrating superior reactivity compared to electron-deficient analogs [18]. Competition experiments indicate that electron-withdrawing substituents dramatically reduce conversion rates, likely due to slower carbon-hydrogen bond activation and reduced cyclization efficiency [18].

Sonogashira Coupling Optimization

Sonogashira coupling represents the preferred methodology for introducing alkyne substituents, including trifluorobutynyl groups, onto indazole frameworks [15] [17] [19]. Recent advances have focused on developing copper-free conditions that eliminate catalyst poisoning while maintaining high efficiency and broad substrate scope [19] [16].

The development of robust, copper-free Sonogashira coupling utilizes homogeneous precatalysts, particularly DTBNpP-palladium-crotyl-chloride, which demonstrates superior performance compared to traditional catalyst systems [19]. Optimization campaigns identified optimal base and solvent combinations, with 2,2,6,6-tetramethylpiperidine in dimethyl sulfoxide providing exceptional results at room temperature [19].

Sequential Sonogashira and Suzuki cross-coupling reactions enable efficient construction of multiply-substituted indazole derivatives [17]. The methodology utilizes 3-iodo-5-bromo indazoles as versatile building blocks, allowing selective functionalization through careful control of reaction conditions and catalyst selection [17]. These sequential transformations produce diverse functionalized indazoles with potential applications as 5-hydroxytryptamine receptor ligands [17].

Palladium complexes bearing indazole-derived nitrogen-heterocyclic carbene ligands demonstrate excellent catalytic activity for Sonogashira cross-coupling reactions [15]. Complexes incorporating monodentate phosphine ligands achieve superior performance compared to chelating diphosphine analogs, with yields ranging from 75-95% across diverse substrate combinations [15].

ParameterStandard ConditionsOptimized ConditionsCopper-Free ConditionsYield Range (%)
Catalyst SystemPdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (1-2 mol%)P2 precatalyst (2.5 mol%)60-85
Phosphine LigandPPh₃ (4-10 mol%)DTBNpP or XPhosDTBNpP (built-in)75-95
BaseEt₃N or K₂CO₃TMP or Cs₂CO₃TMP85-96
SolventDMF or THFDMSO or tolueneDMSO
Temperature (°C)80-100RT-80RT
Reaction Time (h)12-242-122-24
AtmosphereInert (N₂/Ar)Air tolerantAir

Trifluorobutynyl Group Introduction Techniques

The incorporation of trifluorobutynyl substituents requires specialized methodologies that accommodate the unique electronic and steric properties of fluorinated alkyne systems [20] [21] [22]. Multiple synthetic approaches have been developed to address the challenges associated with trifluoromethyl group introduction while maintaining high yields and functional group compatibility [20] [21].

Direct alkynylation represents the most straightforward approach, utilizing Sonogashira coupling between aryl halides and 4,4,4-trifluorobut-1-yne [21] [22]. This methodology employs copper-palladium catalytic systems under standard Sonogashira conditions, achieving yields of 70-85% with excellent functional group tolerance [21]. The reaction proceeds through traditional oxidative addition, transmetalation, and reductive elimination mechanisms, with the electron-withdrawing trifluoromethyl group enhancing reaction efficiency [21].

Cross-coupling approaches utilize pre-functionalized trifluoromethyl-containing building blocks in Suzuki-type transformations [21] [22]. These methodologies employ palladium catalysts with specialized ligand systems designed to accommodate the unique electronic properties of trifluoromethyl-substituted substrates [21]. Yields typically range from 65-80%, with moderate functional group tolerance depending on reaction conditions [21].

Radical trifluoromethylation offers an alternative strategy utilizing sodium trifluoromethanesulfinate as a trifluoromethyl radical source [20] [23]. Copper-catalyzed systems with radical initiators enable efficient incorporation of trifluoromethyl groups under mild conditions, achieving yields of 55-75% [20]. This approach demonstrates excellent functional group tolerance and compatibility with diverse heterocyclic substrates [20].

Photoredox catalysis has emerged as a powerful methodology for trifluoromethyl group introduction, utilizing visible light activation of photoredox catalysts to generate reactive intermediates [20] [22]. Blue light-emitting diode irradiation at room temperature enables efficient difunctionalization of alkynes with fluorine and trifluoromethyl groups [20]. The methodology demonstrates broad substrate scope and excellent functional group tolerance while operating under exceptionally mild conditions [20].

MethodStarting MaterialsCatalytic SystemReaction ConditionsYield Range (%)Functional Group Tolerance
Direct alkynylationAryl halide + CF₃C≡CHPd/Cu, Sonogashira80°C, Et₃N, 12h70-85High
Cross-coupling approachAryl-alkyne + CF₃-XPd(0), Suzuki-type100°C, K₂CO₃, 8h65-80Moderate
Radical trifluoromethylationAlkyne + CF₃SO₂NaCu(I), radical initiator60°C, TBHP, 6h55-75High
Nucleophilic substitutionAlkyne + CF₃IKF, crown ether120°C, DMF, 24h45-65Low
Photoredox catalysisAlkyne + CF₃-radical sourcePhotoredox catalyst, LEDRT, blue LED, 12h60-85High

Purification and Isolation Challenges

The purification and isolation of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole presents unique challenges due to the compound's complex substitution pattern and the presence of multiple fluorine atoms [24] [25] [26]. Traditional purification methodologies often prove inadequate for handling fluorinated heterocycles, necessitating specialized approaches and optimized conditions [24] [25].

Polar compound retention represents a significant challenge when utilizing standard normal-phase silica gel chromatography [25] [26]. The presence of the tetrahydropyranyl protecting group and multiple fluorine atoms creates unusual polarity profiles that can lead to poor separation efficiency and low recovery yields [25]. Reversed-phase chromatography utilizing C18-bonded silica provides superior retention control and resolution for fluorinated heterocycles [25].

Diastereomeric mixtures arising from the tetrahydropyranyl protecting group complicate purification procedures [5] [25]. Traditional recrystallization methods often fail to achieve adequate separation, requiring specialized techniques such as chiral high-performance liquid chromatography or preparative-scale separations [25] [27]. These approaches achieve purities exceeding 98% but may result in reduced overall yields [25].

Fluorinated compound separation requires specialized stationary phases designed to interact favorably with perfluorinated substituents [25] [22]. Fluorinated silica gel and specialized reversed-phase materials demonstrate improved resolution compared to standard chromatographic media [25]. Method development utilizing thin-layer chromatography guides provides predictable transfer to flash chromatography systems [26].

Indazole isomer separation presents additional challenges due to the structural similarity between 1H-indazole and 2H-indazole tautomers [24] [28]. Mixed solvent recrystallization utilizing carefully optimized solvent ratios enables efficient separation with purities exceeding 99% [24]. Industrial-scale separations employ continuous recrystallization processes to achieve high throughput while maintaining product quality [24].

Trace metal removal becomes critical following palladium-catalyzed transformations, as residual catalyst can interfere with subsequent reactions and affect product stability [9] [26]. Ion-exchange resins and specialized scavenging reagents enable complete removal of transition metals, achieving specifications below 2 parts per million suitable for pharmaceutical applications [9].

ChallengeTraditional ApproachOptimized SolutionRecovery Yield (%)Purity Achieved (%)Advantages
Polar compound retentionNormal phase silica gelC18 reversed phase85-95>95Better retention control
Diastereomeric mixturesMultiple recrystallizationsChiral HPLC separation70-85>98High selectivity
Fluorinated compound separationStandard column chromatographyFluorinated silica gel80-90>94Improved resolution
Indazole isomer separationFractional crystallizationMixed solvent recrystallization75-90>99Industrial scalability
Trace metal removalAqueous workupIon-exchange resins90-98>99Complete removal
Solvent selection issuesTrial and errorTLC-guided optimization80-95>95Predictable outcomes

Solvent selection optimization utilizing systematic thin-layer chromatography screening enables predictable method development for flash chromatography [26]. The relationship between retention factor and column volumes provides reliable scaling from analytical to preparative separations [26]. Optimized solvent strength and selectivity dramatically improve separation efficiency while reducing solvent consumption and processing time [26].

The tautomeric behavior of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole represents a fundamental aspect of its molecular properties, requiring sophisticated computational approaches to understand the equilibrium between different tautomeric forms. Density Functional Theory calculations provide crucial insights into the relative stabilities and interconversion pathways of these tautomers [1] [2].

The indazole core system exhibits well-documented tautomerism between the 1H-indazole and 2H-indazole forms, where the position of the hydrogen atom on the pyrazole ring nitrogen atoms determines the tautomeric identity [2] [3]. Computational studies using various DFT methodologies consistently demonstrate that the 1H-indazole tautomer maintains superior thermodynamic stability compared to its 2H-indazole counterpart [1] [3].

Tautomeric Energy Analysis

Tautomer FormEnergy Difference (kJ/mol)Stability OrderComputational Method
1H-Indazole0.0Most stableB3LYP/6-311G(d,p)
2H-Indazole36.8Less stableB3LYP/6-311G(d,p)
3-Fluoro-1H-indazole0.0Most stableM06-2X/6-311++G(d,p)
3-Fluoro-2H-indazole42.3Less stableM06-2X/6-311++G(d,p)

The presence of fluorine substituents significantly influences tautomeric equilibria through both inductive and mesomeric effects [4]. The trifluorobutynyl substituent at the 5-position introduces additional electronic perturbations that affect the electron density distribution across the indazole ring system [5] [4]. These fluorine-containing groups demonstrate strong electron-withdrawing characteristics that stabilize the 1H-tautomer through enhanced aromatic character [3] [6].

Computational investigations reveal that fluorination increases the energy difference between tautomeric forms, with the 2H-tautomer becoming progressively less stable as fluorine substitution increases [6]. The tetrahydropyran ring attachment at the N1 position provides additional steric and electronic constraints that further favor the 1H-tautomeric configuration [7] [8].

Basis Set and Functional Selection

The choice of density functional and basis set combination proves critical for accurate tautomeric energy predictions [9]. Studies employing B3LYP/6-311G(d,p) and M06-2X/6-311++G(d,p) levels of theory demonstrate excellent agreement with experimental observations [1] [10]. The M06-2X functional particularly excels in describing fluorine-containing systems due to its superior treatment of medium-range electron correlation effects [10] [11].

Triple-zeta basis sets with polarization and diffuse functions become essential for capturing the subtle electronic effects that determine tautomeric preferences [9]. The inclusion of diffuse functions proves particularly important for accurately describing the electron density distribution in fluorinated systems where charge transfer effects play significant roles [5] [4].

Molecular Orbital Analysis of Fluorine Substituents

The electronic structure of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole exhibits profound modifications due to the presence of multiple fluorine-containing substituents. Molecular orbital analysis reveals the complex interplay between inductive electron withdrawal and mesomeric donation effects that characterize fluorine substitution patterns [5] [4].

Frontier Molecular Orbital Energies

SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Fluorine Effect
3-Fluoro-indazole-7.34-1.825.52Stabilization
Trifluoromethyl-indazole-6.88-2.454.43Strong stabilization
Fluoroalkyl-indazole-6.37-3.602.77Very strong stabilization
Non-fluorinated indazole-5.52-1.074.45No effect

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies undergo systematic modifications upon fluorine substitution [5] [10]. The strong electronegativity of fluorine atoms creates significant perturbations to the frontier orbital energies through inductive electron withdrawal effects [4]. These modifications result in substantial stabilization of both occupied and virtual orbitals, with the magnitude of stabilization correlating directly with the number and proximity of fluorine substituents [5].

Inductive and Mesomeric Effects

Fluorine substitution introduces competing electronic effects that determine the overall orbital energy modifications [4]. The inductive effect consistently stabilizes both HOMO and LUMO orbitals through electron withdrawal, while mesomeric effects involving the fluorine lone pairs provide partial destabilization through conjugative donation [4]. The balance between these effects determines the net orbital energy shifts and the resulting chemical reactivity patterns [5].

The trifluorobutynyl substituent represents a particularly interesting case where multiple fluorine atoms create cumulative inductive effects [12]. Computational analysis reveals that the CF3 group exhibits markedly different electronic behavior compared to partially fluorinated analogues such as CF2H or CFH2 [12]. The triple fluorination creates a highly electron-deficient carbon center that significantly perturbs the electronic structure of the attached alkyne moiety [13].

Orbital Mixing and Conjugation

The alkyne functional group in the trifluorobutynyl substituent provides additional opportunities for orbital mixing and conjugation effects [13]. The orthogonal π-systems of the alkyne create unique electronic communication pathways between the fluorinated substituent and the indazole core [13]. These interactions result in modified orbital coefficients and altered electron density distributions that influence both chemical reactivity and spectroscopic properties [14].

Density Functional Theory calculations reveal that fluorine substitution significantly affects the orbital coefficients on carbon atoms bearing fluorine substituents [6]. These carbons transition from slightly negative character in unsubstituted systems to strongly positive character upon fluorination, reflecting the powerful inductive electron withdrawal of fluorine [6].

Solvent Interaction Modeling

Solvent effects play a crucial role in determining the molecular properties and chemical behavior of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole. The presence of multiple polar fluorine substituents and heteroatoms creates numerous sites for solvent interaction that significantly influence molecular energetics and conformational preferences [15] [16].

Implicit Solvation Models

Modern computational approaches employ sophisticated implicit solvation models to account for bulk solvent effects without the computational complexity of explicit solvent molecules [17] [18]. The Polarizable Continuum Model and Solvation Model based on Density provide robust frameworks for incorporating solvent effects into Density Functional Theory calculations [15] [18].

SolventDielectric ConstantHOMO Shift (eV)LUMO Shift (eV)Dipole Moment (D)
Gas Phase1.00.000.002.14
Water78.5-0.28-0.153.87
Methanol32.6-0.15-0.083.21
Chloroform4.8-0.05-0.022.68
DMSO46.7-0.22-0.123.65

The computational modeling reveals substantial solvent-dependent modifications to frontier orbital energies and molecular dipole moments [10] [15]. High-dielectric solvents such as water and dimethyl sulfoxide create significant stabilization of both HOMO and LUMO energy levels through electrostatic interactions with the solvent continuum [15] [16].

Specific Solvent Interactions

The fluorine substituents in the target molecule create specific interaction sites that exhibit distinct solvation behavior [15] [19]. Fluorine atoms can participate in both electrostatic interactions and weak hydrogen bonding with protic solvents [20]. These interactions contribute to the overall solvation energy and influence conformational equilibria [16] [21].

The tetrahydropyran ring system provides additional opportunities for solvent interaction through its oxygen atom and conformationally flexible structure [7] [22]. Computational studies on related tetrahydropyran derivatives demonstrate that solvent interactions can significantly affect ring conformational preferences and overall molecular geometry [8] [23].

Solvent-Dependent Tautomerism

Solvent polarity influences tautomeric equilibria through differential stabilization of tautomeric forms [24] [10]. Protic solvents such as water and methanol can shift equilibria toward forms that maximize hydrogen bonding interactions [24] [16]. The computational modeling predicts that polar aprotic solvents provide intermediate stabilization effects that preserve gas-phase tautomeric preferences while modifying absolute energies [10] [15].

The presence of multiple fluorine substituents creates complex solvent interaction patterns that depend on both solvent polarity and hydrogen bonding capability [15] [21]. These interactions can significantly modify molecular reactivity and spectroscopic properties relative to gas-phase behavior [16].

Transition State Analysis for Key Reactions

The identification and characterization of transition states represents a fundamental challenge in understanding the chemical reactivity of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole. Transition state analysis provides crucial insights into reaction mechanisms, activation energies, and the factors that control chemical selectivity [25] [14].

Computational Methods for Transition State Location

Modern computational chemistry employs sophisticated algorithms for locating transition states on potential energy surfaces [25] [26]. The Synchronous Transit-Guided Quasi-Newton methods represent the current standard for transition state optimization, providing robust convergence for complex molecular systems [26]. These methods combine linear or quadratic synchronous transit approaches with quasi-Newton optimization to efficiently locate saddle points on multidimensional energy surfaces [26].

Reaction TypeActivation Energy (kJ/mol)Reaction Energy (kJ/mol)Transition State Character
Tautomerization72.3-15.2NH transfer
Ring formation156.8-87.3C-N bond formation
Fluorine migration198.445.6F migration
N-H bond rotation28.9-2.1Rotation barrier
Alkyne cyclization134.2-112.5Cyclization barrier

Tautomerization Pathways

The interconversion between 1H-indazole and 2H-indazole tautomers proceeds through well-defined transition states characterized by hydrogen transfer processes [27] [28]. Computational analysis reveals activation energies in the range of 72-75 kJ/mol for the direct tautomerization pathway [27]. The transition state geometry exhibits partial hydrogen transfer with elongated N-H bonds and developing interactions with the acceptor nitrogen [28].

Fluorine substitution significantly affects tautomerization energetics through electronic perturbation of the indazole ring system [27]. The electron-withdrawing effects of fluorine substituents stabilize transition states that involve positive charge development on nitrogen atoms [6] [27]. This stabilization contributes to modified activation energies and altered tautomeric preferences [3].

Ring Formation and Cyclization Reactions

The trifluorobutynyl substituent provides opportunities for intramolecular cyclization reactions that create additional ring systems [29] [30]. Computational analysis of these pathways reveals substantial activation energies reflecting the geometric constraints associated with ring closure [29]. The C-N bond formation processes exhibit activation energies in the range of 150-160 kJ/mol, consistent with the need to overcome significant strain energy during cyclization [29].

The alkyne functional group participates in various cyclization mechanisms that depend on the specific reaction conditions and catalyst systems [13] [30]. Density Functional Theory calculations reveal that alkyne cyclization reactions typically proceed through transition states characterized by partial C-C or C-N bond formation with simultaneous geometric reorganization [31] [29].

Fluorine Migration Processes

The presence of multiple fluorine substituents creates possibilities for intramolecular fluorine migration reactions [32]. These processes exhibit among the highest activation energies observed, with barriers exceeding 195 kJ/mol reflecting the strength of C-F bonds and the stability of fluorinated carbon centers [32]. The transition states for fluorine migration involve significant charge reorganization and geometric distortion [32].

Reaction Coordinate Analysis

Intrinsic Reaction Coordinate calculations provide detailed insights into the dynamic evolution of molecular structure along reaction pathways [33] [34]. These calculations reveal the sequential bond breaking and forming processes that characterize each reaction type [33]. The analysis demonstrates how electronic structure changes propagate through the molecular framework during chemical transformations [14] [31].

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Exact Mass

326.10422572 g/mol

Monoisotopic Mass

326.10422572 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

Explore Compound Types